molecular formula C9H13NO4S B11177112 N-(2,4-dimethoxyphenyl)methanesulfonamide CAS No. 264141-80-2

N-(2,4-dimethoxyphenyl)methanesulfonamide

Cat. No.: B11177112
CAS No.: 264141-80-2
M. Wt: 231.27 g/mol
InChI Key: WUTWZBKUZWSUDL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methanesulfonyl moiety and a 2,4-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dimethoxyphenyl)methanesulfonamide can be synthesized through the reaction of 2,4-dimethoxyaniline with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

2,4-dimethoxyaniline+methanesulfonyl chlorideThis compound+HCl\text{2,4-dimethoxyaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-dimethoxyaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interaction with molecular targets, making it distinct from other similar sulfonamide derivatives .

Properties

CAS No.

264141-80-2

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-13-7-4-5-8(9(6-7)14-2)10-15(3,11)12/h4-6,10H,1-3H3

InChI Key

WUTWZBKUZWSUDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C)OC

Origin of Product

United States

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